(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine
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Overview
Description
(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine is a chemical compound belonging to the carbazole family Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with 6-methyl-2,3,4,9-tetrahydro-1H-carbazole.
Functionalization: The carbazole is then functionalized at the 1-position to introduce a methanamine group. This can be achieved through various methods, including reductive amination or nucleophilic substitution.
Reaction Conditions: The reaction conditions may vary depending on the chosen synthetic route. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The product is purified using techniques like recrystallization, chromatography, or distillation to remove impurities and obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the carbazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups at specific positions on the carbazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized carbazole derivatives.
Reduction: Reduced carbazole derivatives with modified functional groups.
Substitution: Substituted carbazole derivatives with new functional groups.
Scientific Research Applications
(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways: Biological pathways affected by the compound, leading to its observed effects. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one: A structurally similar compound with different functional groups.
6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid: Another related compound with a carboxylic acid group.
Uniqueness
(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine is unique due to its specific functional group (methanamine) and its potential applications in various fields. Its structural features allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
177352-51-1 |
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Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine |
InChI |
InChI=1S/C14H18N2/c1-9-5-6-13-12(7-9)11-4-2-3-10(8-15)14(11)16-13/h5-7,10,16H,2-4,8,15H2,1H3 |
InChI Key |
UWFGYGQNWCLZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCCC3CN |
Origin of Product |
United States |
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